5-Aminolevulinic acid hydrochloride

Catalog No.
S005086
CAS No.
5451-09-2
M.F
C5H10ClNO3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminolevulinic acid hydrochloride

CAS Number

5451-09-2

Product Name

5-Aminolevulinic acid hydrochloride

IUPAC Name

5-amino-4-oxopentanoic acid;hydrochloride

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H

InChI Key

ZLHFONARZHCSET-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)CN.Cl

Synonyms

5 Aminolaevulinate, 5 Aminolevulinate, 5-Aminolaevulinate, 5-Aminolevulinate, Acid Hydrochloride, Aminolevulinic, Acid, Aminolevulinic, Acid, Delta-Aminolevulinic, Aminolevulinic Acid, Aminolevulinic Acid Hydrochloride, Delta Aminolevulinic Acid, Delta-Aminolevulinic Acid, Hydrochloride, Aminolevulinic Acid, Levulan

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl

Fluorescence-Guided Surgery

  • Glioma Visualization: 5-ALA accumulates in tumor cells, particularly gliomas. When exposed to specific light wavelengths, it produces a fluorescent signal that surgeons can use to visualize and accurately remove tumor tissue during surgery. This improves surgical outcomes by minimizing residual tumors and enhancing complete resection rates. [Source: ]
  • Bladder Cancer Detection: Similar to gliomas, 5-ALA accumulates in bladder cancer cells, allowing surgeons to identify and remove tumors more effectively during transurethral resection. This reduces recurrence rates and improves patient outcomes. [Source: ]
  • Other Cancers: Research is ongoing to explore the use of 5-ALA in fluorescence-guided surgery for other cancer types, including lung, breast, and prostate cancer.

Studying Heme Metabolism and Neurological Disorders

  • Neurodegenerative Diseases: 5-ALA administration can be used to assess heme metabolism in the brain, potentially aiding in understanding neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Lead Poisoning: 5-ALA can be used to monitor the effectiveness of chelation therapy in lead poisoning and assess the extent of lead-induced damage to heme biosynthesis. [Source: ]

Exploring Therapeutic Applications

  • Photodynamic Therapy (PDT): 5-ALA can be combined with PDT for cancer treatment. This therapy uses light to activate the accumulated 5-ALA in tumor cells, leading to their destruction. [Source: ]
  • Mitochondrial Diseases: Studies are investigating the potential of 5-ALA to improve mitochondrial function in patients with mitochondrial diseases. [Source: ]

Other Research Applications

  • Environmental Monitoring: 5-ALA can be used as a biomarker to assess the health of marine organisms and the overall health of aquatic ecosystems. [Source: ]
  • Plant Growth Promoters: Research suggests that 5-ALA may act as a plant growth promoter and improve crop yields. [Source: ]

5-Aminolevulinic acid hydrochloride is a non-proteinogenic amino acid and a key precursor in the biosynthesis of tetrapyrrole compounds, including heme, chlorophyll, and vitamin B12. It is characterized by its molecular formula C5H9NO3HClC_5H_9NO_3\cdot HCl and a molecular weight of approximately 167.59 g/mol. The compound appears as a white to off-white powder and has a melting point ranging from 144 to 151 °C. It is highly soluble in solvents like dimethyl sulfoxide, methanol, and water .

Research suggests that 5-ALA can accumulate in certain types of cancer cells []. This property allows scientists to explore its use in:

  • Tumor visualization: When administered to a patient, 5-ALA can be metabolized by cancer cells and emit a red fluorescence under specific light []. This fluorescence can aid surgeons in visualizing and precisely removing tumors during surgery [].
  • Research on the safety of 5-ALA is ongoing.
  • Studies suggest that it can cause skin photosensitivity when exposed to sunlight [].

Important Note:

  • This information is for scientific research purposes only. 5-ALA is a regulated substance and should not be used without proper training and authorization.
.
  • The process typically involves multiple steps including condensation and hydrolysis reactions.
  • Biotechnological Approaches:
    • Utilizing genetically modified microorganisms that can produce 5-aminolevulinic acid through fermentation processes.
    • This method allows for higher yields and more environmentally friendly production .
  • Extraction from Natural Sources:
    • Some studies have explored extracting 5-aminolevulinic acid from plant sources or microbial cultures.
  • 5-Aminolevulinic acid hydrochloride exhibits significant biological activity, particularly in photodynamic therapy (PDT). When exposed to specific wavelengths of light, protoporphyrin IX generates reactive oxygen species that can induce cell death in malignant tissues. This property is exploited in the treatment of various cancers, including brain tumors and bladder cancer .

    Additionally, 5-aminolevulinic acid has immunomodulatory effects. It promotes the expression of heme oxygenase-1, which possesses anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases and enhancing graft survival in transplantation scenarios .

    :
    • Used in photodynamic therapy for cancer treatment.
    • Employed as a diagnostic agent for fluorescence-guided surgery to enhance tumor visualization.
  • Agricultural Uses:
    • Acts as a growth promoter by enhancing chlorophyll synthesis in plants.
    • Utilized to protect plants from stress conditions .
  • Research:
    • Serves as a substrate for enzyme assays and studies related to porphyrin metabolism.
  • Research on interaction studies involving 5-aminolevulinic acid hydrochloride has shown its potential synergistic effects when combined with other therapeutic agents. For instance:

    • Combination with Chemotherapeutics: Enhancements in tumor response when used alongside traditional chemotherapy drugs.
    • Photodynamic Therapy Enhancements: Studies indicate improved efficacy when combined with different light sources or photosensitizers .

    These interactions are crucial for developing more effective treatment protocols.

    Several compounds share structural or functional similarities with 5-aminolevulinic acid hydrochloride. Here’s a comparison highlighting its uniqueness:

    Compound NameStructure SimilarityKey UsesUnique Features
    Delta-Aminolevulinic AcidSimilarPhotodynamic therapyEndogenous compound involved in heme synthesis
    Porfimer SodiumSimilarCancer phototherapyLarger molecule; requires higher doses
    Meso-TetraphenylporphyrinSimilarPhotodynamic therapyMore complex structure; used mainly for research
    HemeDirectly relatedOxygen transportFinal product of the biosynthetic pathway

    While these compounds have overlapping applications, the unique ability of 5-aminolevulinic acid hydrochloride to preferentially accumulate in cancer cells and its role as a precursor in heme synthesis distinguish it significantly from others .

    Enzymatic Synthesis in Prokaryotic and Eukaryotic Systems

    Role of 5-Aminolevulinic Acid Synthase (ALAS) in the Shemin Pathway

    The Shemin pathway (C4 pathway) is the primary route for 5-ALA synthesis in mammals, fungi, and α-proteobacteria. Here, 5-aminolevulinic acid synthase (ALAS) catalyzes the condensation of glycine and succinyl-CoA into 5-ALA, with pyridoxal 5′-phosphate (PLP) as a cofactor. ALAS exists in two isoforms:

    • ALAS1: Ubiquitously expressed and regulated by cellular heme levels via feedback inhibition.
    • ALAS2: Erythroid-specific, located on the X chromosome, and critical for heme production in red blood cells.

    Structural studies reveal that ALAS employs a Schiff base mechanism, where PLP facilitates glycine deprotonation, enabling nucleophilic attack on succinyl-CoA. Mutations in ALAS2 disrupt heme synthesis, leading to X-linked sideroblastic anemia, characterized by mitochondrial iron accumulation.

    Glutamyl-tRNA Reductase in the C5 Pathway Across Taxa

    In plants, algae, and most bacteria, 5-ALA is synthesized via the C5 pathway. Glutamyl-tRNA reductase (GluTR) initiates this pathway by reducing glutamyl-tRNA to glutamate-1-semialdehyde (GSA), which is subsequently isomerized to 5-ALA by glutamate-1-semialdehyde aminomutase. Unlike the Shemin pathway, the C5 pathway is feedback-regulated by heme through GluTR’s N-terminal domain, which undergoes degradation under high heme conditions. Engineering studies demonstrate that inserting positively charged residues (e.g., arginine) into GluTR’s N-terminus enhances stability and increases 5-ALA yield by 1.76-fold in Escherichia coli.

    Protoporphyrin IX Biosynthesis and Accumulation Mechanisms

    Ferrochelatase Deficiency in Malignant Cells

    Protoporphyrin IX (PpIX), the immediate precursor to heme, accumulates in cells with reduced ferrochelatase (FECH) activity. Tumors often exhibit downregulated FECH expression, making PpIX a natural photosensitizer for PDT. For instance:

    • SkBr3 Breast Cancer Cells: FECH knockdown abolishes PpIX conversion to heme, increasing baseline PpIX fluorescence by 2.3-fold.
    • Erythropoietic Protoporphyria (EPP): Loss-of-function FECH mutations result in PpIX accumulation, causing severe phototoxicity and hepatotoxicity.

    Hemin and glucose suppress ALAS1 expression, further modulating PpIX levels in cancer cells.

    Mitochondrial Metabolic Dysregulation in PpIX Retention

    Mitochondrial dysfunction exacerbates PpIX retention by disrupting heme biosynthesis. In Methanosarcina barkeri, PpIX accumulation correlates with impaired iron-sulfur cluster assembly, highlighting the organelle’s role in tetrapyrrole homeostasis. Additionally, hypoxia-inducible factor 1α (HIF-1α) upregulates FECH in normoxic cancer cells, paradoxically reducing PpIX levels and PDT efficacy.

    Transport Mechanisms Influencing Cellular Uptake and Efflux

    Peptide Transporter 1/2 (PEPT1/2)-Mediated Cellular Internalization

    5-ALA derivatives rely on peptide transporters for cellular uptake:

    • PEPT1: Expressed in the intestines, it preferentially transports 5-ALA esters like hexyl-ALA (Km = 0.8 mM).
    • PEPT2: Found in renal and mammary tissues, it exhibits higher affinity for 2-(hydroxymethyl)tetrahydropyranyl-ALA (Km = 0.5 mM).

    Esterification enhances lipophilicity, improving tumor selectivity. For example, undecanoyl-ALA shows 3.2-fold higher accumulation in glioblastoma cells than free 5-ALA.

    ABCG2 Transporter-Dependent PpIX Extrusion Dynamics

    The ATP-binding cassette transporter ABCG2 (BCRP) mediates PpIX efflux, reducing intracellular concentrations and PDT efficacy. Key findings include:

    • EPP Models: ABCG2 knockout mice show 40% lower PpIX plasma levels, mitigating hepatotoxicity.
    • Cancer Cell Lines: MDA-MB-231 breast cancer cells with high ABCG2 activity exhibit 58% lower PpIX retention than ABCG2-negative counterparts.

    Pharmacological inhibition of ABCG2 with Ko143 increases PpIX accumulation by 2.1-fold, enhancing PDT outcomes.

    Warburg Effect and Tricarboxylic Acid Cycle Modulation

    The Warburg effect, characterized by elevated glycolysis even under aerobic conditions, profoundly influences the tricarboxylic acid (TCA) cycle in cancer cells. This metabolic shift reduces oxidative phosphorylation and alters TCA cycle intermediates, which intersect with heme biosynthesis. 5-ALA, a precursor in heme synthesis, is metabolized to PpIX via a series of enzymatic reactions. In gliomas with isocitrate dehydrogenase 1 (IDH1) mutations, the TCA cycle is rewired to produce the oncometabolite 2-hydroxyglutarate (2-HG), which depletes intracellular NADPH reserves through its synthesis [1]. NADPH is required for heme oxygenase (HO)-mediated degradation of heme, and its deficiency in IDH1-mutant cells delays PpIX breakdown, leading to transient fluorescence accumulation [1] [6].

    Additionally, succinyl-CoA—a TCA cycle intermediate—serves as a substrate for 5-ALA synthesis via ALA synthase (ALAS). In glioblastoma cells, which typically lack IDH1 mutations, heightened glycolytic flux increases succinyl-CoA availability, further driving PpIX production [3] [6]. This metabolic crosstalk explains why high-grade gliomas exhibit stronger 5-ALA fluorescence than lower-grade tumors, where IDH1 mutations are more common but PpIX degradation remains efficient due to intact NADPH pools [1] [4].

    Redox Imbalance and Iron Homeostasis in Glioma Microenvironments

    Redox imbalances in tumor microenvironments further modulate PpIX accumulation. NADPH, a key reducer in cellular antioxidant systems, is critical for maintaining heme homeostasis. In IDH1-mutant gliomas, NADPH depletion occurs through two mechanisms: (1) reduced production via mutated IDH1, which converts isocitrate to 2-HG instead of α-ketoglutarate (α-KG), and (2) increased NADPH consumption during 2-HG synthesis [1] [6]. This dual deficit impairs HO activity, prolonging PpIX retention.

    Iron availability also plays a pivotal role. Ferrochelatase (FECH), the enzyme responsible for inserting iron into PpIX to form heme, requires iron as a cofactor. In glioblastoma tissues, iron scarcity—common in necrotic tumor regions—limits FECH activity, causing PpIX to accumulate [6]. Conversely, normal brain tissue maintains sufficient iron levels, enabling efficient heme synthesis and minimizing background fluorescence [3]. This iron-dependent regulation underscores the spatial heterogeneity of 5-ALA fluorescence within tumors, with necrotic cores often showing brighter signals than viable margins [4] [6].

    Differential Expression of Heme Biosynthetic Enzymes Across Tumor Grades

    The expression profiles of heme biosynthesis enzymes vary significantly between tumor grades and subtypes, influencing PpIX dynamics. In glioblastoma multiforme (GBM), FECH expression is markedly downregulated compared to normal brain tissue, as demonstrated by quantitative PCR analyses of surgical specimens [6]. This suppression, coupled with upregulated 5-ALA transporters (e.g., peptide transporters 1/2), creates a permissive environment for PpIX accumulation [3].

    Lower-grade gliomas (e.g., WHO grade III astrocytomas) exhibit more variable enzyme expression. While IDH1 mutations are prevalent, these tumors often retain functional FECH and ALAS, resulting in weaker fluorescence compared to GBM [1] [4]. However, anaplastic astrocytomas with wild-type IDH1 show FECH levels intermediate between GBM and normal tissue, correlating with moderate PpIX fluorescence [6]. Such grade-dependent enzymatic profiles highlight the diagnostic utility of 5-ALA in distinguishing high-grade lesions from lower-grade counterparts.

    EnzymeExpression in GBMExpression in Low-Grade GliomaImpact on PpIX
    Ferrochelatase↓↓↓↔/↓Accumulation
    ALA Synthase↑↑Increased synthesis
    Heme OxygenaseDelayed degradation
    Peptide Transporter↑↑↑Enhanced 5-ALA uptake

    Table 1: Differential expression of heme biosynthesis enzymes and transporters in gliomas. Arrows indicate relative expression levels compared to normal brain tissue [1] [3] [6].

    The optimization of photodynamic therapy utilizing 5-aminolevulinic acid hydrochloride represents a critical advancement in cancer treatment methodologies. This comprehensive analysis examines three fundamental approaches to enhance therapeutic efficacy: iron chelation protocols for protoporphyrin IX retention, combinatorial strategies with adenosine triphosphate-binding cassette transporter inhibitors, and light source wavelength optimization for improved tissue penetration.

    Iron Chelation Protocols to Enhance Protoporphyrin IX Retention

    Iron chelation represents a pivotal strategy for optimizing 5-aminolevulinic acid hydrochloride-based photodynamic therapy through the inhibition of ferrochelatase, the enzyme responsible for converting protoporphyrin IX to heme [1] [2]. The mechanism underlying this enhancement involves the sequestration of intracellular labile iron, thereby preventing the bioconversion of accumulated protoporphyrin IX into non-fluorescent, non-photoactive heme [3] [4].

    Deferoxamine-Based Protocols

    Deferoxamine remains the most extensively studied iron chelator for photodynamic therapy enhancement. This hexadentate chelator demonstrates significant efficacy in increasing protoporphyrin IX accumulation through its high affinity for ferric iron [5] [6]. Clinical studies have established optimal deferoxamine concentrations ranging from 0.5 to 1.0 millimolar, achieving protoporphyrin IX enhancement factors of 3-5 fold compared to 5-aminolevulinic acid hydrochloride monotherapy [7] [8]. The chelator functions by depleting intracellular labile iron pools, effectively blocking the final step of heme biosynthesis and maintaining elevated protoporphyrin IX levels for extended periods [3].

    Polymeric Iron Chelator Systems

    Advanced polymeric iron chelators represent a significant evolution in delivery technology for photodynamic therapy enhancement. These systems, particularly polymeric deferoxamine constructs, address the pharmacokinetic limitations of free deferoxamine, which exhibits rapid plasma clearance with a half-life of approximately 20 minutes [1] [2]. Polymeric formulations demonstrate superior intratumoral accumulation and sustained iron chelation activity, achieving protoporphyrin IX enhancement factors of 2-4 fold while maintaining improved bioavailability profiles [5]. The polyethylene glycol-polyaspartate-deferoxamine conjugates show particular promise, with optimal concentrations ranging from 100-500 micromolar providing effective ferrochelatase inhibition without significant systemic toxicity [1].

    Thiosemicarbazone Chelators

    Thiosemicarbazone-based iron chelators represent a novel class of highly potent enhancers for photodynamic therapy applications. These compounds demonstrate exceptional iron binding affinity, surpassing traditional chelators in both potency and cellular uptake characteristics [9] [4]. Research indicates that specific thiosemicarbazone derivatives achieve protoporphyrin IX enhancement factors of 5-10 fold at concentrations as low as 1-10 micromolar, representing a significant advancement in chelation efficiency [9]. The enhanced performance stems from their superior ferrous iron affinity compared to conventional chelators, resulting in more complete ferrochelatase inhibition [4].

    Deferiprone Protocols

    Deferiprone offers distinct advantages for photodynamic therapy enhancement due to its oral bioavailability and established clinical safety profile. This bidentate chelator demonstrates effective protoporphyrin IX accumulation enhancement with typical enhancement factors of 2-3 fold at therapeutic doses of 75 milligrams per kilogram [10] [11]. The compound's favorable pharmacokinetic properties allow for convenient oral administration, making it particularly suitable for repeated treatment protocols or outpatient photodynamic therapy regimens [11]. Clinical studies demonstrate that deferiprone co-administration significantly increases cellular protoporphyrin IX levels while maintaining excellent tolerability profiles [10].

    Combined Iron Chelating Protoporphyrin IX Prodrugs

    The development of combined iron chelating protoporphyrin IX prodrugs, exemplified by compounds such as AP2-18, represents an innovative approach to simultaneous protoporphyrin IX enhancement and iron chelation [3] [8]. These hybrid molecules incorporate both protoporphyrin IX precursor functionality and iron chelating capabilities within a single molecular entity, achieving protoporphyrin IX enhancement factors of 4-6 fold at optimal concentrations of 500 micromolar [3]. The combined approach offers potential advantages in terms of simplified dosing regimens and coordinated therapeutic activity [8].

    Combinatorial Approaches with Adenosine Triphosphate-Binding Cassette Transporter Inhibitors

    The efflux of protoporphyrin IX by adenosine triphosphate-binding cassette transporters, particularly adenosine triphosphate-binding cassette subfamily G member 2, represents a significant limitation to photodynamic therapy efficacy [12] [13] [14]. Combinatorial approaches utilizing specific transporter inhibitors have emerged as a promising strategy to enhance intracellular protoporphyrin IX retention and improve therapeutic outcomes [15] [16].

    Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 Inhibition Strategies

    Adenosine triphosphate-binding cassette subfamily G member 2 functions as the primary efflux transporter for protoporphyrin IX, actively removing the photosensitizer from cancer cells and reducing therapeutic efficacy [12] [14]. Ko143, a potent and selective adenosine triphosphate-binding cassette subfamily G member 2 inhibitor, demonstrates exceptional effectiveness in enhancing protoporphyrin IX accumulation with enhancement factors of 5-10 fold at concentrations of 0.1-0.5 micromolar [15] [17]. The compound functions by binding to the substrate-binding sites of adenosine triphosphate-binding cassette subfamily G member 2, stabilizing the inward-facing conformation and preventing protoporphyrin IX efflux [15].

    Fumitremorgin C, the parent compound of Ko143, exhibits even greater potency with protoporphyrin IX enhancement factors of 8-15 fold at concentrations of 0.05-0.2 micromolar [15] [16]. However, its clinical application remains limited due to neurotoxicity concerns, making Ko143 the preferred research tool for mechanistic studies [15]. The inhibition mechanism involves adenosine triphosphate-binding cassette subfamily G member 2 adenosine triphosphatase activity suppression, resulting in reduced protoporphyrin IX efflux capacity [13].

    Clinically Approved Kinase Inhibitors as Transporter Modulators

    Several clinically approved kinase inhibitors demonstrate dual functionality as both therapeutic agents and adenosine triphosphate-binding cassette transporter inhibitors, offering immediate translational potential for photodynamic therapy enhancement [15]. Imatinib, approved for chronic myeloid leukemia treatment, functions as both an adenosine triphosphate-binding cassette subfamily G member 2 and adenosine triphosphate-binding cassette subfamily B member 1 inhibitor, achieving protoporphyrin IX enhancement factors of 3-6 fold at concentrations of 5-20 micromolar [15] [13].

    Lapatinib, a dual epidermal growth factor receptor and human epidermal growth factor receptor 2 inhibitor, demonstrates superior adenosine triphosphate-binding cassette subfamily G member 2 inhibitory activity with protoporphyrin IX enhancement factors of 4-8 fold at concentrations of 1-5 micromolar [15]. The compound exhibits particular efficacy in breast cancer cell lines expressing high levels of adenosine triphosphate-binding cassette subfamily G member 2, suggesting potential for personalized treatment approaches [15].

    Gefitinib, an epidermal growth factor receptor inhibitor, provides moderate adenosine triphosphate-binding cassette subfamily G member 2 inhibition with protoporphyrin IX enhancement factors of 3-5 fold at concentrations of 2-10 micromolar [15]. The compound's established safety profile and widespread clinical availability make it an attractive candidate for combinatorial photodynamic therapy protocols [15].

    Adenosine Triphosphate-Binding Cassette Subfamily B Member 1 Targeting Approaches

    Adenosine triphosphate-binding cassette subfamily B member 1, also known as P-glycoprotein, contributes to protoporphyrin IX efflux in certain cancer cell types, particularly those exhibiting multidrug resistance phenotypes [18] [19]. Verapamil, a calcium channel blocker with adenosine triphosphate-binding cassette subfamily B member 1 inhibitory activity, demonstrates protoporphyrin IX enhancement factors of 2-4 fold at concentrations of 10-50 micromolar [20] [16]. The compound's cardiovascular applications provide established safety data supporting its potential use in combinatorial photodynamic therapy protocols [20].

    Photodynamic therapy itself can modulate adenosine triphosphate-binding cassette subfamily B member 1 function through oxidative stress-mediated mechanisms [21] [22]. Studies demonstrate that benzoporphyrin derivative-mediated photodynamic therapy reduces adenosine triphosphate-binding cassette subfamily B member 1 adenosine triphosphatase activity by up to 12-fold through reactive oxygen species generation and protein cross-linking [21]. This self-reinforcing mechanism suggests potential for sequential treatment protocols combining initial photodynamic therapy with subsequent chemotherapy administration [22].

    Mitochondrial Adenosine Triphosphate-Binding Cassette Subfamily G Member 2 Modulation

    Recent research has identified mitochondrial localization of adenosine triphosphate-binding cassette subfamily G member 2 as a critical factor in protoporphyrin IX accumulation regulation [14]. Mitochondrial adenosine triphosphate-binding cassette subfamily G member 2 actively exports protoporphyrin IX from mitochondria to the cytosol, reducing the photosensitizer concentration at its primary site of action [14]. Ko143 treatment specifically increases mitochondrial protoporphyrin IX accumulation, suggesting that mitochondrial transporter inhibition may be particularly important for optimizing photodynamic therapy efficacy [14].

    Light Source Wavelength Optimization for Depth Penetration

    Light source wavelength selection represents a fundamental parameter in photodynamic therapy optimization, balancing protoporphyrin IX activation efficiency against tissue penetration requirements [23] [24] [25]. The optimization process must consider the absorption spectrum of protoporphyrin IX, tissue optical properties, and clinical accessibility constraints [26] [27].

    Soret Band Activation Strategies

    The Soret band of protoporphyrin IX, centered at approximately 405-420 nanometers, represents the highest absorption coefficient region for photosensitizer activation [25] [28]. Blue light sources targeting this spectral region achieve maximal photodynamic efficiency with optimal fluences of 10-20 joules per square centimeter for 405 nanometer wavelengths [25]. The high absorption cross-section results in efficient singlet oxygen generation with quantum yields of 0.65-0.77 [29] [30]. However, tissue penetration remains limited to 1-3 millimeters, restricting applications to superficial lesions or endoscopically accessible sites [25] [24].

    Dual wavelength approaches combining Soret band activation with longer wavelength illumination demonstrate synergistic effects in protoporphyrin IX-mediated photodynamic therapy [28]. Sequential irradiation with 405 nanometer and 505 nanometer light sources achieves superior reactive oxygen species production and cytotoxicity compared to single wavelength protocols [28]. The combination approach leverages both high absorption efficiency and improved tissue penetration characteristics [28].

    Q-Band Optimization for Deep Tissue Applications

    The Q-band absorption peaks of protoporphyrin IX, occurring at 505, 540, 575, and 635 nanometers, provide opportunities for deeper tissue penetration while maintaining photosensitizer activation [23] [24]. The 635 nanometer wavelength, corresponding to the furthest red Q-band peak, achieves tissue penetration depths of 5-8 millimeters with optimal fluences of 100-200 joules per square centimeter [24] [25]. Although the absorption coefficient is significantly lower than the Soret band, the improved penetration characteristics enable treatment of thicker lesions [24].

    Comparative studies demonstrate that 690 nanometer wavelengths can achieve effective photodynamic therapy at depths up to 2 centimeters in brain tissue, despite minimal direct protoporphyrin IX absorption at this wavelength [24] [27]. The mechanism involves residual photon availability and extended illumination protocols compensating for reduced absorption efficiency [24]. This approach proves particularly valuable for treating deep-seated tumors where surface illumination represents the only viable delivery method [26].

    Near-Infrared Window Applications

    The development of internal light sources and upconversion strategies enables photodynamic therapy activation using near-infrared wavelengths in the 700-800 nanometer range [26]. These approaches circumvent the fundamental limitation of visible light penetration through tissue, achieving treatment depths of 15-20 millimeters or greater [26]. Bioluminescence-based internal light sources provide continuous low-level activation suitable for extended treatment protocols [26].

    Fractionated light delivery protocols demonstrate superior therapeutic outcomes compared to continuous illumination at equivalent total fluences [31] [32] [33]. Low fluence rate delivery at 17 microwatts per square centimeter over 24 hours achieves greater cytotoxicity than high fluence rate protocols delivering the same total energy dose over shorter periods [11]. The enhanced efficacy relates to improved oxygen availability and reduced photobleaching rates during extended illumination periods [31] [33].

    Optimization of Light Dose Parameters

    Photobleaching monitoring provides real-time feedback for optimizing light dose delivery in protoporphyrin IX-mediated photodynamic therapy [34] [35] [33]. Studies demonstrate that photobleaching rates correlate directly with therapeutic efficacy, with greater bleaching indicating superior cellular damage and improved clinical outcomes [34]. Fractionated illumination protocols achieve 10-25% greater photobleaching compared to continuous delivery, corresponding to enhanced therapeutic effects [33].

    Singlet oxygen quantum yield measurements confirm wavelength-dependent variations in photodynamic efficiency [29] [36] [30]. Protoporphyrin IX demonstrates quantum yields of 0.77 for red light activation, with values remaining consistent across oxygen concentrations from 1% to 20% [30]. The stability of quantum yield measurements across hypoxic conditions suggests maintained photodynamic potential even in poorly oxygenated tumor regions [30].

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    3

    Exact Mass

    167.0349209 g/mol

    Monoisotopic Mass

    167.0349209 g/mol

    Heavy Atom Count

    10

    Appearance

    Assay:≥98%A crystalline solid

    UNII

    V35KBM8JGR

    Drug Indication

    Gliolan is indicated in adult patients for visualisation of malignant tissue during surgery for malignant glioma (World Health Organization grade III and IV).
    Treatment of actinic keratosis of mild to moderate severity on the face and scalp (Olsen grade 1 to 2; see section 5. 1) and of field cancer ization in adults. Treatment of superficial and/or nodular basal cell carcinoma unsuitable for surgical treatment due to possible treatment-related morbidity and/or poor cosmetic outcome in adults.

    Pharmacology

    Aminolevulinic Acid Hydrochloride is the hydrochloride salt form of aminolevulinic acid, an aminoketone, used for local photosensitizing therapy. Aminolevulinic acid (ALA) is a metabolic pro-drug that is converted into the photosensitizer protoporphyrin IX (PpIX), which accumulates intracellularly. Upon exposure to light of appropriate wavelength (red, or blue), PpIX catalyzes oxygen to singlet oxygen, an intracellular toxin, which can further react to form superoxide and hydroxyl radicals. This leads to cellular cytotoxic effects.

    MeSH Pharmacological Classification

    Photosensitizing Agents

    ATC Code

    L01XD04

    Other CAS

    5451-09-2

    Wikipedia

    Aminolevulinic acid hydrochloride

    Use Classification

    Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

    Dates

    Last modified: 09-13-2023

    Explore Compound Types